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5,6-Dihydro-5-methylcytosine - 14435-54-2

5,6-Dihydro-5-methylcytosine

Catalog Number: EVT-13532191
CAS Number: 14435-54-2
Molecular Formula: C5H9N3O
Molecular Weight: 127.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6-Dihydro-5-methylcytosine is a modified nucleobase derived from cytosine, one of the four primary bases in nucleic acids. This compound is significant in the study of epigenetics and nucleic acid chemistry due to its structural variations and potential biological implications.

Source

5,6-Dihydro-5-methylcytosine can be synthesized through various chemical processes, often involving modifications of cytosine derivatives. Its role in biological systems is still under investigation, but it is believed to influence gene expression and stability of nucleic acids.

Classification

This compound falls under the category of nucleobase derivatives, specifically modified pyrimidines. It is classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms.

Synthesis Analysis

Methods

The synthesis of 5,6-Dihydro-5-methylcytosine can be achieved through several methods:

  1. Reduction of Cytosine Derivatives: The reduction of cytosine or its derivatives using reducing agents such as lithium aluminum hydride can yield 5,6-Dihydro-5-methylcytosine.
  2. Alkylation Reactions: Methylation of cytosine derivatives at the 5-position followed by reduction can also produce this compound.
  3. Chemical Modification: Various chemical modification techniques can be employed to introduce the dihydro group at positions 5 and 6 of the cytosine ring.

Technical Details

The precise conditions for these reactions can vary, including temperature, solvent choice, and reaction time. For example, using an organic solvent under reflux conditions may enhance yields.

Molecular Structure Analysis

Structure

5,6-Dihydro-5-methylcytosine has a molecular formula of C6H8N4OC_6H_8N_4O. Its structure features a pyrimidine ring with a methyl group at the 5-position and two hydrogen atoms added to the 6-position:

  • Pyrimidine Ring: A six-membered ring containing nitrogen atoms.
  • Methyl Group: Attached to the carbon at the 5-position.
Chemical Reactions Analysis

Reactions

5,6-Dihydro-5-methylcytosine participates in various chemical reactions typical for nucleobases:

  1. Hydrolysis: It can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of cytosine and other products.
  2. Methylation: The compound can be further methylated at the nitrogen positions under specific conditions.
  3. Oxidation: Oxidative conditions may convert it back to its parent compound or other derivatives.

Technical Details

The reaction conditions (temperature, pH) significantly affect the outcome and yield of these processes.

Mechanism of Action

Process

The mechanism by which 5,6-Dihydro-5-methylcytosine affects biological systems is primarily through its incorporation into nucleic acids. This incorporation may alter the stability and conformation of DNA or RNA strands:

  1. Incorporation into DNA/RNA: When incorporated into nucleic acids, it may affect base pairing and hydrogen bonding.
  2. Influence on Gene Expression: The presence of this modified base can impact transcriptional regulation by altering chromatin structure or accessibility.

Data

Studies suggest that such modifications could lead to changes in epigenetic markers, influencing cellular processes like differentiation and response to environmental stimuli.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.
  • Melting Point: Specific melting point data may vary based on purity but typically ranges around 200°C.

Chemical Properties

  • Stability: Relatively stable under neutral pH but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong oxidizing agents and bases.
Applications

Scientific Uses

5,6-Dihydro-5-methylcytosine has potential applications in various scientific fields:

  1. Epigenetics Research: Investigating its role as an epigenetic marker in gene regulation.
  2. Nucleic Acid Chemistry: Studying its effects on DNA/RNA stability and interactions.
  3. Pharmaceutical Development: Exploring its potential as a therapeutic target or biomarker in diseases related to gene expression dysregulation.
Mechanistic Insights into Deamination Pathways

Comparative Analysis of Deamination Mechanisms in Cytosine Derivatives

The hydrolytic deamination of 5,6-dihydro-5-methylcytosine (5,6-DH-5mC) follows distinct mechanistic pathways compared to canonical cytosine derivatives. Theoretical studies employing density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveal two primary routes in protic media. Pathway 5mA initiates with N3 protonation followed by nucleophilic attack by a water dimer at C4, culminating in ammonium ion elimination. Conversely, Pathway 5mB involves direct water dimer attack on neutral 5,6-DH-5mC, subsequent protonation, and ammonium release. Both pathways yield thymine derivatives but differ fundamentally in their protonation dependencies [9].

The gem-diol intermediate formed during nucleophilic addition exhibits heightened stability in saturated derivatives like 5,6-DH-5mC due to disrupted aromaticity. This contrasts sharply with unsaturated 5-methylcytosine (5mC), where aromatic stabilization accelerates deamination. Computational analyses confirm that C5-C6 saturation reduces the free energy barrier for water addition by ~8 kJ/mol relative to 5mC, rationalizing the accelerated deamination kinetics observed experimentally [1].

Role of C5-Methylation and C5-C6 Saturation in Modulating Electrophilicity at C4

C5-C6 saturation fundamentally alters the electronic landscape of cytosine, significantly enhancing electrophilic character at C4. Local electrophilicity index (ω) calculations demonstrate a 19% increase at C4 in dihydrocytosine compared to standard cytosine. This surge arises from disrupted π-electron delocalization, rendering C4 more susceptible to nucleophilic attack [1] [4].

C5-methylation exerts divergent effects contingent on saturation status:

  • In unsaturated systems (e.g., 5mC), methylation elevates C4 electrophilicity by +0.05 eV via inductive electron donation.
  • In saturated systems (e.g., 5,6-DH-5mC), methylation reduces C4 electrophilicity by -0.03 eV due to steric hindrance and altered charge distribution [1].

Table 1: Electrophilicity Indices (ω) at C4 for Cytosine Derivatives

CompoundElectrophilicity Index (eV)Effect vs. Cytosine
Cytosine1.75Reference
5-Methylcytosine (5mC)1.80+0.05 (Increase)
5,6-Dihydrocytosine2.08+0.33 (Increase)
5,6-Dihydro-5-methylcytosine2.05+0.30 (Increase)*

*Note: Reduction vs. unmethylated saturated analogue

Kinetic and Thermodynamic Profiling of Hydrolytic Deamination in Protic Media

Deamination kinetics for 5,6-DH-5mC are governed by solvent accessibility and pH-dependent protonation states. Pathway 5mB (neutral substrate) predominates at physiological pH, with a calculated activation free energy of 134.1 kJ/mol in aqueous solution. This barrier is ~3 kJ/mol lower than Pathway 5mA (protonated substrate), aligning with experimental observations of fourfold to fivefold accelerated deamination versus canonical cytosine at neutral pH [9].

Key kinetic parameters include:

  • Rate-determining step: Nucleophilic addition of the water dimer (ΔG‡ ≥ 134 kJ/mol)
  • Half-life: ~30 hours at 37°C for diastereomeric mixtures in duplex DNA
  • Isomer dependence: (5R,6R)-diastereomer deaminates ~30% faster than (5S,6S)-form due to reduced steric hindrance [1] [8]

Table 2: Kinetic Parameters for Hydrolytic Deamination

ParameterPathway 5mAPathway 5mBUnsaturated 5mC
Activation Energy (ΔG‡), kJ/mol137.4134.1142.0
Rate Constant (k), s⁻¹2.1 × 10⁻⁵5.8 × 10⁻⁵1.2 × 10⁻⁶
Half-life (t₁/₂), hours9.23.3160

Impact of Saturation on Nucleophilic Attack Efficiency by Water Dimers

C5-C6 saturation dramatically enhances nucleophilic addition efficiency at C4. Quantum mechanical analyses reveal that the energy barrier for water dimer attack decreases by 8–12 kJ/mol in saturated derivatives versus unsaturated analogues. This reduction stems from two synergistic factors:

  • Loss of aromaticity: Saturation eliminates resonance stabilization, reducing the energy penalty associated with transitioning to the sp³-hybridized gem-diol intermediate [1].
  • Increased local polarity: The saturated bond elevates the dipole moment at C4=O (by 1.2 Debye), strengthening hydrogen-bonding interactions with the attacking water dimer [9].

Steric effects from C5-methylation partially counteract this enhancement. In 5,6-DH-5mC, the methyl group introduces a 1.8 kJ/mol energy penalty during nucleophilic approach due to van der Waals repulsions with the water dimer. This explains the slightly higher activation energy (134.1 kJ/mol) compared to unmethylated dihydrocytosine (132.3 kJ/mol) [1].

Table 3: Nucleophilic Addition Efficiency Metrics

Nucleophile SystemTarget CarbonΔE⧧ (kJ/mol)Reaction Energy (kJ/mol)
(H₂O)₂Cytosine C4145.2+22.4
(H₂O)₂5mC C4142.0+20.1
(H₂O)₂Dihydrocytosine C4132.3+12.8
(H₂O)₂5,6-DH-5mC C4134.1+14.6

Note: ΔE⧧ = Activation energy; Reaction energy = Energy of product relative to reactant

Properties

CAS Number

14435-54-2

Product Name

5,6-Dihydro-5-methylcytosine

IUPAC Name

4-amino-5-methyl-5,6-dihydro-1H-pyrimidin-2-one

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C5H9N3O/c1-3-2-7-5(9)8-4(3)6/h3H,2H2,1H3,(H3,6,7,8,9)

InChI Key

BOYQFUWAOKMHLW-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)N=C1N

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